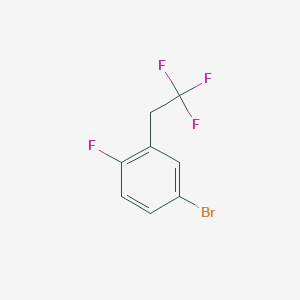
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a useful research compound. Its molecular formula is C8H5BrF4 and its molecular weight is 257.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, fluorine, and trifluoroethyl groups in its structure enhances its biological activity and chemical properties. This article reviews the biological activities associated with this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₈H₅BrF₄
- SMILES : C1=CC(=C(C=C1Br)CC(F)(F)F)F
- InChI : InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H₂
The compound's structure features a benzene ring substituted with bromine and fluorine atoms, as well as a trifluoroethyl group, which contributes to its unique reactivity and biological interactions.
Cytotoxicity Studies
Cytotoxicity assays have been performed on related compounds to evaluate their effects on human cell lines. For instance, fluorinated benzene derivatives have shown varying degrees of cytotoxicity in HepG2 liver cancer cells. The introduction of trifluoroethyl groups typically enhances lipophilicity, which may affect cell membrane permeability and subsequent cytotoxic effects.
Case Studies
- Study on Fluorinated Compounds : A study published in MDPI highlighted the biological activities of trifluoromethyl-containing drugs. It was noted that these compounds often exhibit increased potency due to enhanced metabolic stability and improved pharmacokinetic profiles .
- Antiparasitic Activity : Research on dihydroquinazolinone derivatives indicated that modifications similar to those in this compound could lead to improved activity against malaria parasites by targeting specific metabolic pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 256.05 g/mol |
| LogP (octanol-water partition coefficient) | 3.12 |
| Predicted CCS (Ų) | 159.7 (for [M+H]+) |
| Antimicrobial Activity | Potential (based on structure) |
The biological activity of halogenated compounds often involves interaction with cellular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : Fluorinated compounds can act as inhibitors of certain enzymes due to their ability to mimic substrates or transition states.
- Membrane Disruption : The lipophilic nature of trifluoroethyl groups can facilitate penetration into lipid membranes, leading to disruption of cellular integrity.
Eigenschaften
IUPAC Name |
4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWAVHDOTYLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















